molecular formula C10H11BN2O2 B3047614 (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid CAS No. 1428582-36-8

(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B3047614
CAS No.: 1428582-36-8
M. Wt: 202.02
InChI Key: ALUPGYPYXASNLN-UHFFFAOYSA-N
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Description

(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methyl-1H-pyrazol-1-yl group

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid are not well-documented in the literature. Boronic acids and their derivatives are known to interact with various enzymes and proteins. For instance, they are often used in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This suggests that this compound could potentially interact with palladium-containing enzymes or proteins.

Molecular Mechanism

Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This suggests that this compound could potentially exert its effects through similar interactions.

Metabolic Pathways

Boronic acids are known to undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations . This suggests that this compound could potentially be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure involves:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in various substitution reactions, including the formation of esters and amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of a catalyst or activating agent.

Major Products:

Scientific Research Applications

(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the boronic acid group and the 4-methyl-1H-pyrazol-1-yl group, which confer distinct chemical reactivity and potential biological activity .

Biological Activity

(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their diverse applications, including as inhibitors in various biological pathways. This article delves into the specific biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a boronic acid group attached to a pyrazole moiety, which is known for its role in various biological processes. The structural formula can be represented as follows:

C10H12BN3O2\text{C}_{10}\text{H}_{12}\text{B}\text{N}_3\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, boronic acid derivatives have been shown to exhibit potent inhibitory effects against several cancer cell lines. A study demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis in renal cancer cells, suggesting a mechanism involving DNA damage response pathways .

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
HSD1791Caki-10.5DNA damage, cell cycle arrest
HSD1400Leukemia0.8Induction of apoptosis
This compoundVariousTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar pyrazole derivatives exhibit activity against Mycobacterium tuberculosis, demonstrating the potential for developing new antitubercular agents .

Case Study: Antitubercular Activity
In vitro assays showed that pyrazolo[3,4-b]pyridine derivatives with modifications similar to those found in this compound displayed promising results against the H37Rv strain of M. tuberculosis, with some derivatives achieving significant potency .

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to act as inhibitors in various enzymatic reactions. For instance, the inhibition of proteasomal activity has been linked to the ability of boronic acids to bind to the active site of proteasome enzymes, leading to disrupted protein degradation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at different positions on the pyrazole ring or the phenyl group can significantly influence biological activity. For example, substituents that enhance lipophilicity may improve cellular uptake and bioavailability.

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
C(4)MethylIncreased potency
C(5)EthoxyEnhanced selectivity
C(6)FluoroImproved binding affinity

Properties

IUPAC Name

[3-(4-methylpyrazol-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-8-6-12-13(7-8)10-4-2-3-9(5-10)11(14)15/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUPGYPYXASNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C=C(C=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227330
Record name B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428582-36-8
Record name B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428582-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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